2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine
Description
2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine is a tertiary amine featuring a cyclohexyl ring substituted with methyl groups at the 3- and 4-positions and a branched propan-1-amine moiety. For instance:
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
2-(3,4-dimethylcyclohexyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H25N/c1-9-5-6-11(7-10(9)2)12(3,4)8-13/h9-11H,5-8,13H2,1-4H3 |
InChI Key |
XNKAUUKCGUHACQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)C(C)(C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclohexane derivative, followed by the addition of an alkyl halide to introduce the 2-methylpropan-1-amine group.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of precursor compounds under high pressure and temperature. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, alkoxides, thiolates
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects
- Cyclohexyl vs. Phenyl Rings : Cyclohexyl derivatives (e.g., 3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-amine ) are more lipophilic than phenyl analogs (e.g., 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine ), favoring passive diffusion across biological membranes.
- Electron-Withdrawing vs. Electron-Donating Groups : Dichlorophenyl (Cl) and methoxyphenyl (OCH₃) substituents alter electronic profiles. Chlorine’s electronegativity may enhance binding to hydrophobic pockets in receptors, while methoxy groups could engage in hydrogen bonding .
Physicochemical Properties
- Solubility : The hydrochloride salt of 2-(3,4-dichlorophenyl)-2-methylpropan-1-amine demonstrates improved water solubility compared to free bases, a critical factor for pharmaceutical formulations.
Pharmacological Implications
While direct pharmacological data for this compound are absent, analogs suggest possible applications:
- Toxicity : Chlorinated derivatives (e.g., 2-(3,4-dichlorophenyl)-2-methylpropan-1-amine ) may pose higher hepatotoxicity risks due to metabolic generation of reactive intermediates.
Biological Activity
2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine, also known as a compound related to the class of substituted amines, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{12}H_{19}N
- Molecular Weight : 181.29 g/mol
This compound features a cyclohexyl group with two methyl substitutions and an amine functional group, contributing to its biological interactions.
Research indicates that compounds like this compound may interact with various receptors and enzymes in biological systems. The specific mechanisms include:
- Monoamine Receptor Modulation : Similar compounds have been shown to influence neurotransmitter systems by acting on monoamine receptors (e.g., serotonin and dopamine receptors), potentially affecting mood and cognition.
- Inhibition of Enzymatic Activity : Some studies suggest that substituted amines can inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer's disease .
Pharmacological Effects
- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions through its modulation of neurotransmitter systems.
- Antidepressant Activity : Similar compounds have demonstrated antidepressant-like effects in animal models, indicating potential utility in treating mood disorders.
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, possibly through antioxidant mechanisms or by preventing neuroinflammation.
Case Studies
A review of literature reveals several studies focusing on the biological activity of related compounds:
- Study 1 : A compound structurally similar to this compound was evaluated for its effects on AChE inhibition. The results indicated significant inhibition with an IC50 value comparable to established AChE inhibitors .
- Study 2 : In a behavioral study involving rodents, administration of a related amine resulted in improved memory retention in maze tests, suggesting cognitive enhancement properties .
Data Tables
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| 1 | Similar Amine | AChE Inhibition | 2.7 µM |
| 2 | Related Amine | Cognitive Enhancement | Not Specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
